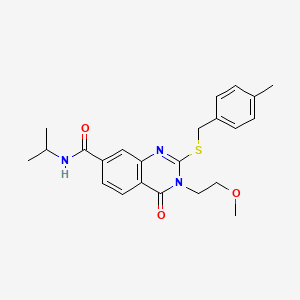![molecular formula C15H13N3O4 B2412284 2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034373-94-7](/img/structure/B2412284.png)
2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like this one typically belong to the class of organic compounds known as heterocyclic compounds, which are compounds that contain one or more rings, each with at least one atom other than carbon .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including IR spectroscopy, mass spectrometry, and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of similar compounds can involve various transformations, such as the addition of Grignard reagents to pyridine N-oxides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties can include molecular weight, density, boiling point, vapor pressure, and others .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound of interest is part of a broader class of chemicals involved in the synthesis and characterization of novel organic compounds. Although the specific compound was not directly found in the reviewed literature, similar compounds have been synthesized and characterized to explore their potential applications. For instance, research efforts have been dedicated to synthesizing novel derivatives of pyridine-3-carboxamide, aiming at investigating their antimicrobial and antifungal properties. These efforts include the creation of various substituted pyridine-3-carboxamide derivatives evaluated for their biological activities, showcasing the compound's relevance in developing potential antimicrobial agents (El-Sehrawi et al., 2015).
Bioinorganic Chemistry
In the domain of bioinorganic chemistry, the synthesis and characterization of Co(II) complexes with new Schiff bases derived from pyridine carboxamide have been explored. These studies aim to understand the coordination chemistry of such compounds and their potential antimicrobial activities. The synthesized Co(II) complexes have shown to possess enhanced antimicrobial activities compared to free ligands, indicating the compound's significance in bioinorganic and antimicrobial research (Singh et al., 2009).
Luminescence Sensitization
The compound's structural framework has been utilized in the synthesis of ligands that sensitize the luminescence of lanthanide ions. Studies have shown that certain pyridine derivatives, when used as capping ligands for nanoparticles, can significantly enhance the luminescence efficiency of europium and terbium ions. This application underscores the compound's potential in developing luminescent materials for use in various technological applications (Tigaa et al., 2017).
Novel Synthetic Pathways
Research into novel synthetic pathways for derivatives of dihydropyridine carboxamides reveals the compound's relevance in organic chemistry. These studies aim at developing new methods for synthesizing highly functionalized heterocyclic compounds, which could have implications in pharmaceuticals and materials science. For example, innovative approaches to synthesizing tetrahydropyridine derivatives via [4 + 2] annulation have been reported, demonstrating the compound's utility in accessing new chemical spaces (Zhu et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-oxo-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-13-11(2-1-5-16-13)14(20)17-6-8-18-7-3-10-4-9-22-12(10)15(18)21/h1-5,7,9H,6,8H2,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDBFFQVZOPVNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

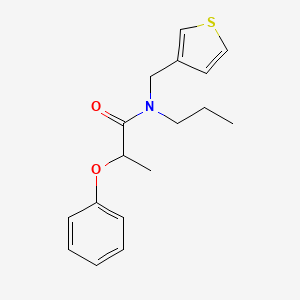

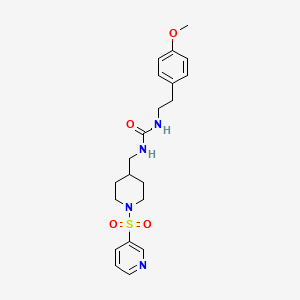

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)
![5-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B2412209.png)
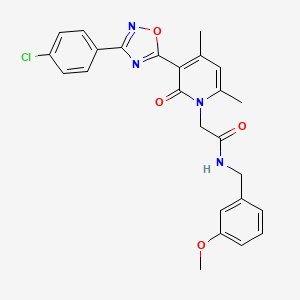
![7-Fluoro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412211.png)
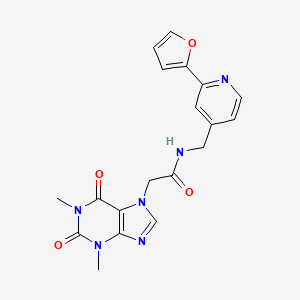
![ethyl 6-methyl-2-oxo-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidine-5-carboxylate](/img/structure/B2412215.png)
![7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2412216.png)
